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Overview
Description
Pegfilgrastim is a PEGylated form of the recombinant human granulocyte colony-stimulating factor (G-CSF) analog filgrastim. It is primarily used to stimulate the production of white blood cells (neutrophils) to reduce the risk of infection in patients undergoing chemotherapy . Pegfilgrastim has a longer half-life compared to filgrastim, allowing for less frequent dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pegfilgrastim is synthesized by covalently attaching a polyethylene glycol (PEG) moiety to the N-terminus of filgrastim. The PEGylation process involves the reaction of filgrastim with a PEG reagent under controlled conditions. The PEGylation reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal conjugation efficiency .
Industrial Production Methods: The industrial production of pegfilgrastim involves recombinant DNA technology to produce filgrastim in bacterial cells, followed by PEGylation. The process includes fermentation, purification, PEGylation, and final purification steps to obtain the desired product with high purity and activity .
Chemical Reactions Analysis
Types of Reactions: Pegfilgrastim undergoes various chemical reactions, including oxidation, reduction, and substitution. The PEGylation process itself is a form of substitution reaction where the PEG moiety is attached to the protein .
Common Reagents and Conditions: Common reagents used in the PEGylation process include succinimide derivatives of polyethylene glycol. The reaction conditions typically involve a controlled pH and temperature to ensure efficient conjugation .
Major Products Formed: The major product formed from the PEGylation reaction is pegfilgrastim, which is a conjugate of filgrastim and polyethylene glycol. The PEGylation process enhances the stability and half-life of the protein, making it more suitable for therapeutic use .
Scientific Research Applications
Pegfilgrastim has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce the incidence of febrile neutropenia in patients undergoing chemotherapy, thereby improving their overall survival and quality of life . Pegfilgrastim is also used in research studies to understand the mechanisms of neutrophil production and function .
Mechanism of Action
Pegfilgrastim exerts its effects by binding to the G-CSF receptor on hematopoietic cells, stimulating the proliferation, differentiation, and activation of neutrophils . The PEGylation of filgrastim increases its half-life, allowing for sustained stimulation of neutrophil production . The molecular targets involved in this process include the G-CSF receptor and downstream signaling pathways that regulate neutrophil production and function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pegfilgrastim include filgrastim, lipegfilgrastim, and other G-CSF analogs .
Comparison: Compared to filgrastim, pegfilgrastim has a longer half-life and requires less frequent dosing, making it more convenient for patients . Lipegfilgrastim is another PEGylated form of filgrastim with an even longer half-life than pegfilgrastim . The unique advantage of pegfilgrastim lies in its balance between efficacy and dosing convenience, making it a preferred choice for many patients undergoing chemotherapy .
Properties
CAS No. |
208265-92-3 |
---|---|
Molecular Formula |
C27H46N4O19 |
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChI Key |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Related CAS |
70458-92-3 (Parent) |
solubility |
Water-soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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